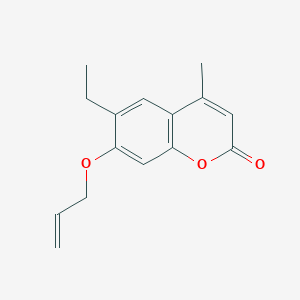
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 6-ethyl-2H-chromen-2-one.
Etherification: The hydroxyl group at the 7-position of 4-methyl-7-hydroxy-2H-chromen-2-one is etherified with prop-2-en-1-ol under basic conditions to form the prop-2-en-1-yloxy derivative.
Alkylation: The 6-position of the chromenone ring is alkylated with an ethyl group using an appropriate alkylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrochromenones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one depends on its specific biological activity. Generally, chromenones exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant and antimicrobial properties.
4-methylcoumarin: A methylated derivative with enhanced biological activity.
7-hydroxycoumarin: Known for its fluorescence properties and use in biochemical assays.
Uniqueness
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromenones. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
特性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28g/mol |
IUPAC名 |
6-ethyl-4-methyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-4-6-17-13-9-14-12(8-11(13)5-2)10(3)7-15(16)18-14/h4,7-9H,1,5-6H2,2-3H3 |
InChIキー |
RGSRUMAAXKANMM-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC=C)OC(=O)C=C2C |
正規SMILES |
CCC1=CC2=C(C=C1OCC=C)OC(=O)C=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















